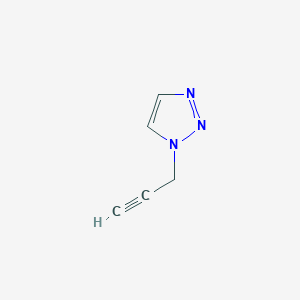

1-(丙-2-炔基)-1H-1,2,3-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” belongs to a class of organic compounds known as alkynes . Alkynes are characterized by a carbon-carbon triple bond. The “prop-2-yn-1-yl” part refers to a three-carbon alkyne, and “1H-1,2,3-triazole” is a type of heterocyclic compound containing a five-membered ring with two carbon atoms and three nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” are not available, similar compounds have been synthesized through various methods. For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .Chemical Reactions Analysis

In general, alkynes like “1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” can undergo a variety of chemical reactions, including addition, oxidation, and reduction reactions. For instance, the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen has been reported .科学研究应用

Sonogashira Cross-Coupling Reactions

1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole: serves as a useful synthon in Sonogashira cross-coupling reactions. It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis. Notably, the ester group remains unaffected, and there is no noticeable alkyne/allene rearrangement during this process .

Synthetic Precursor

This compound acts as a crucial building block for the synthesis of various organic compounds. Researchers often utilize it, especially in the construction of molecules containing both a piperidine ring and a terminal alkyne functionality .

Building Complex Molecules

1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole: serves as a versatile building block for constructing complex molecules. Its alkyne functionality enables participation in various coupling reactions beyond click chemistry. Researchers can use it to create diverse functional molecules.

Stereospecific Synthesis of Bicyclic Pyridones

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines provides an efficient and mild method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones . These compounds bear the imidazo[1,2-a]pyridine heterocyclic ring system .

属性

IUPAC Name |

1-prop-2-ynyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-2-4-8-5-3-6-7-8/h1,3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMDEASYWHQDKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2807050.png)

![3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde](/img/structure/B2807053.png)

![3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2807054.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone](/img/structure/B2807055.png)

![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)

![2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2807065.png)

![(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2807069.png)